molecular formula C6H8FN3O2 B13171610 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Katalognummer: B13171610
Molekulargewicht: 173.15 g/mol
InChI-Schlüssel: BWYNYWLQNPSSQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group and a fluoroethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroethylamine with a suitable pyrimidine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in its binding to biological receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-1-(2-chloroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-Amino-1-(2-bromoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-Amino-1-(2-iodoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The presence of the fluoroethyl group in 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design .

Eigenschaften

Molekularformel

C6H8FN3O2

Molekulargewicht

173.15 g/mol

IUPAC-Name

5-amino-1-(2-fluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C6H8FN3O2/c7-1-2-10-3-4(8)5(11)9-6(10)12/h3H,1-2,8H2,(H,9,11,12)

InChI-Schlüssel

BWYNYWLQNPSSQK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=O)N1CCF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.